4-chloro-5-hydroxy-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
4-chloro-5-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-4(11)2-1-3-5(6)7(12)8(13)10-3/h1-2,11H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJZKKAFBILEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623153 | |
| Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828252-47-7 | |
| Record name | 4-Chloro-5-hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-chloro-5-hydroxy-1H-indole-2,3-dione typically involves the chlorination and hydroxylation of isatin. One common method includes the reaction of isatin with chlorine gas in the presence of a suitable solvent, followed by hydroxylation using a hydroxylating agent . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-5-hydroxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into various reduced forms, which may have different biological activities.
Substitution: The chlorine and hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 4-chloro-5-hydroxy-1H-indole-2,3-dione, exhibit significant anticancer properties. A study synthesized a series of bis-indolinone compounds and evaluated their effects on human cancer cell lines. The results demonstrated that certain derivatives showed potent cytotoxic activity against various cancer types, with some achieving mean GI50 values as low as 0.91 μM .
Cardiovascular and Respiratory Effects
The compound has been identified as a potential cardiotonic and bronchodilator. Patents have described various derivatives of indole-2,3-dione that are effective in treating conditions such as asthma and cardiovascular diseases by acting on specific biological pathways . The ability to modify the indole structure allows for tailored pharmacological profiles.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
Conventional Synthesis
Traditional synthetic routes involve cyclization reactions starting from simpler indole derivatives. For instance, the cyclization of N-{3- or 4-[4-pyridinyl-(CH2)n]phenyl}glyoxalamide oxime in the presence of strong acids has been documented to yield various substituted indole derivatives .
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact. This method is particularly advantageous for synthesizing complex indole derivatives efficiently .
Antitumor Activity
The biological evaluation of this compound has shown promising results in inducing programmed cell death (PCD) in cancer cells. Studies have utilized protocols established by the National Cancer Institute to assess the efficacy of these compounds against a panel of cancer cell lines .
Mechanistic Insights
Mechanistic studies suggest that these compounds may exert their anticancer effects through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. The structural modifications in the indole framework play a crucial role in modulating these biological activities .
Mechanism of Action
The mechanism of action of 4-chloro-5-hydroxy-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, depending on its structure and the specific biological context . The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis: The target compound’s hydroxyl group complicates synthesis compared to non-hydroxylated analogs. Sandmeyer’s method () is common for chloro-indoles but may require protective groups for hydroxylated derivatives .
- Biological Selectivity: Substituent position (4 vs. 5) significantly impacts receptor binding.
- Toxicity : Halogenated compounds (e.g., ) may pose higher toxicity risks, necessitating careful optimization of substituent patterns .
Biological Activity
4-Chloro-5-hydroxy-1H-indole-2,3-dione, also known as "chlorinated indole," is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to explore its biological activity through various studies, including its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of this compound against various cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit notable activity against human cancer cell lines, with varying degrees of potency.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several indole derivatives, including this compound. The results are summarized in Table 1.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-5-hydroxy-indole | MCF-7 | 1.15 | EGFR inhibition |
| 4-Chloro-5-hydroxy-indole | A549 | 2.04 | Induction of apoptosis |
| 5-Bromo derivative | MDA-MB-231 | 2.88 | Cell cycle arrest |
This table illustrates that the compound exhibits significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers .
- Apoptosis Induction : It promotes programmed cell death (apoptosis) in cancer cells through various pathways, including mitochondrial disruption and caspase activation .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to halt the cell cycle, preventing cancer cells from proliferating .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are presented in Table 2.
| Compound | Microorganism | MIC (µM) |
|---|---|---|
| 4-Chloro-5-hydroxy-indole | S. aureus | 33 |
| E. coli | 36 | |
| C. albicans | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that:
- Substitution Patterns : The presence of halogens at specific positions significantly enhances antiproliferative activity compared to unsubstituted analogs .
- Hydroxyl Groups : Hydroxyl substitutions can either enhance or diminish activity depending on their position and the overall molecular context .
Q & A
Q. What are the established synthetic routes for 4-chloro-5-hydroxy-1H-indole-2,3-dione, and what analytical techniques are critical for confirming its purity and structure?
The synthesis of indole-2,3-dione derivatives typically involves condensation reactions or halogenation of precursor indoles. For example, chloro-substituted derivatives are often synthesized via electrophilic substitution using chlorinating agents under controlled conditions. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) for verifying substituent positions and purity.
- Infrared Spectroscopy (IR) to confirm functional groups like hydroxyl and carbonyl.
- X-ray crystallography (e.g., SHELXL or OLEX2) for unambiguous structural determination .
- High-Performance Liquid Chromatography (HPLC) for purity assessment, as highlighted in indole derivative analyses .
Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Growing high-quality crystals (solvent choice and slow evaporation are critical).
- Data collection with a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL.
- Validation of bond lengths and angles against standard databases (e.g., Cambridge Structural Database). The R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .
Advanced Research Questions
Q. How can crystallographic refinement in SHELXL be optimized for this compound when encountering disordered substituents or high thermal motion?
- Use PART and SAME commands to model disorder, assigning occupancy factors to alternative positions.
- Apply ISOR and DELU restraints to suppress unrealistic thermal motion.
- Validate hydrogen-bonding networks with PLATON or OLEX2 visualization tools to ensure geometric plausibility .
Q. What methodological approaches resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Cross-validate NMR/IR data with density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to predict spectroscopic profiles.
- Re-examine crystallization conditions: solvent polarity or temperature may favor conformers not observed in solution.
- Use Powell cycle refinement in SHELXL to adjust torsional angles that match experimental data .
Q. How do chlorine and hydroxyl substituents influence the electronic structure and reactivity of the indole-2,3-dione core?
- Electron-withdrawing chlorine decreases electron density at the indole ring, affecting electrophilic substitution sites.
- Hydroxyl groups facilitate hydrogen bonding, impacting supramolecular assembly.
- Computational methods like Mulliken charge analysis (via MOE or GAMESS) model these effects. Experimental validation via cyclic voltammetry or UV-vis spectroscopy quantifies electronic perturbations .
Q. What experimental design considerations are critical for studying the hydrogen-bonding networks of this compound?
- Select solvents with low hydrogen-bonding propensity (e.g., DCM) to avoid competition with intermolecular interactions.
- Use temperature-controlled crystallization to stabilize specific polymorphs.
- Employ Hirshfeld surface analysis (CrystalExplorer) to map intermolecular contacts and quantify interaction contributions .
Handling Data Contradictions
Q. How should researchers address conflicting bioactivity results in derivatives of this compound?
- Perform dose-response assays to rule out concentration-dependent effects.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Analyze crystallographic data for conformational differences impacting ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
